REACTION_CXSMILES
|
[N:1]#[C:2]Br.CO.[Cl:6][C:7]1[C:12]([Cl:13])=[CH:11][C:10]([NH2:14])=[C:9]([NH2:15])[CH:8]=1.C>CC#N.O>[NH2:1][C:2]1[NH:15][C:9]2[CH:8]=[C:7]([Cl:6])[C:12]([Cl:13])=[CH:11][C:10]=2[N:14]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CBr
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1Cl)N)N
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
as the initial reaction
|
Type
|
TEMPERATURE
|
Details
|
without heating for 80 hr
|
Duration
|
80 h
|
Type
|
CUSTOM
|
Details
|
The 80 hr time period
|
Duration
|
80 h
|
Type
|
STIRRING
|
Details
|
After stirring for two hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with MeOH (250 mL) and H2O (750 mL)
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with H2O (1.5 L)
|
Type
|
WAIT
|
Details
|
to stand overnight at 5° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate (yellow leaflets) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C. for 60 hr
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4
|
Type
|
DISSOLUTION
|
Details
|
As an alternative, the crude material is dissolved in absolute ethanol
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
ADDITION
|
Details
|
the solution diluted with an equal volume of H2O
|
Type
|
WAIT
|
Details
|
stored at 5° C. for 18-24 hr
|
Duration
|
21 (± 3) h
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |